molecular formula C27H40N8O6 B12062841 H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH

Cat. No.: B12062841
M. Wt: 572.7 g/mol
InChI Key: USSUMSBPLJWFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH is a synthetic peptide composed of five amino acids: arginine, proline, glycine, and phenylalanine. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the arginine and phenylalanine residues.

    Reduction: Reduction reactions can occur, especially if the peptide contains disulfide bonds.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution can yield peptide analogs with altered biological activity.

Scientific Research Applications

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • H-Gly-Arg-Ala-Asp-Ser-Pro-OH
  • H-Gly-Pro-Arg-Pro-OH
  • H-Arg-Gly-Asp-Ser-OH

Uniqueness

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH: is unique due to its specific sequence and the presence of both D- and L- amino acids. This configuration can result in distinct biological activities and stability compared to peptides composed solely of L-amino acids.

Properties

IUPAC Name

2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSUMSBPLJWFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.